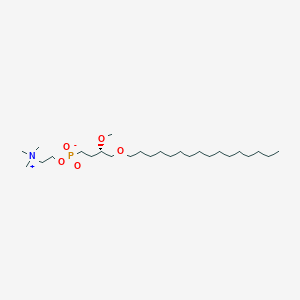
2-Taehm
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Taehm is a chemical compound that has been gaining attention in scientific research. It is a synthetic molecule that has been shown to have potential applications in various fields, including medicine, agriculture, and environmental science.
Mechanism Of Action
The mechanism of action of 2-Taehm is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. In particular, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory molecules in the body.
Biochemical And Physiological Effects
2-Taehm has been shown to have various biochemical and physiological effects in the body. In particular, it has been shown to have anti-inflammatory, antimicrobial, and anticancer properties. It has also been shown to enhance plant growth and development and to remove pollutants from water and soil.
Advantages And Limitations For Lab Experiments
One advantage of using 2-Taehm in lab experiments is that it is a synthetic molecule, which means that it can be easily synthesized and modified for different applications. In addition, it has been shown to have a wide range of potential applications in various scientific fields.
One limitation of using 2-Taehm in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to optimize its use for specific applications. In addition, more research is needed to fully understand its potential side effects and toxicity.
Future Directions
There are many potential future directions for research on 2-Taehm. In medicine, further studies are needed to determine its potential as a treatment for inflammatory diseases and cancer. In agriculture, more research is needed to determine its potential as a pesticide and to optimize its use for crop enhancement. In environmental science, further studies are needed to determine its potential for environmental remediation and to develop new materials for use in this field. Overall, 2-Taehm is a promising compound that has the potential to make significant contributions to various scientific fields.
Synthesis Methods
2-Taehm is synthesized through a multistep process that involves the reaction of various chemical reagents. The starting material for the synthesis is 2-hydroxyethyl methacrylate, which is reacted with thionyl chloride to produce 2-chloroethyl methacrylate. This intermediate is then reacted with sodium hydride and 2-aminopyridine to produce 2-Taehm.
Scientific Research Applications
2-Taehm has been studied for its potential applications in various scientific fields. In medicine, it has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. In addition, it has been studied for its potential anticancer properties.
In agriculture, 2-Taehm has been shown to have antimicrobial properties and may be useful in the development of new pesticides. It has also been studied for its potential to improve crop yields by enhancing plant growth and development.
In environmental science, 2-Taehm has been studied for its potential to remove pollutants from water and soil. It has also been shown to have potential applications in the development of new materials for use in environmental remediation.
properties
CAS RN |
146388-20-7 |
|---|---|
Product Name |
2-Taehm |
Molecular Formula |
C26H56NO5P |
Molecular Weight |
493.7 g/mol |
IUPAC Name |
[(3S)-4-hexadecoxy-3-methoxybutyl]-[2-(trimethylazaniumyl)ethoxy]phosphinate |
InChI |
InChI=1S/C26H56NO5P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-31-25-26(30-5)20-24-33(28,29)32-23-21-27(2,3)4/h26H,6-25H2,1-5H3/t26-/m0/s1 |
InChI Key |
SRRWPKYVRSHESX-SANMLTNESA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOC[C@H](CCP(=O)([O-])OCC[N+](C)(C)C)OC |
SMILES |
CCCCCCCCCCCCCCCCOCC(CCP(=O)([O-])OCC[N+](C)(C)C)OC |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(CCP(=O)([O-])OCC[N+](C)(C)C)OC |
synonyms |
2'-(trimethylammonio)ethyl-4-(hexadecyloxy)-3-methoxybutane phosphonate 2-TAEHM |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



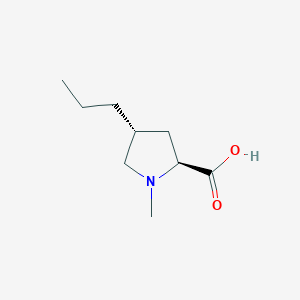
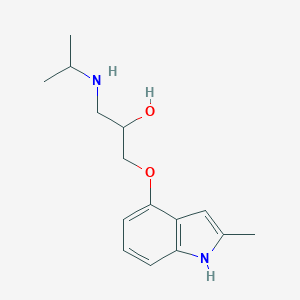
![Methyl 5-[(1R,3aR,4S,7aR)-4-hydroxy-7a-methyloctahydro-1H-inden-1-yl]hexanoate](/img/structure/B133267.png)
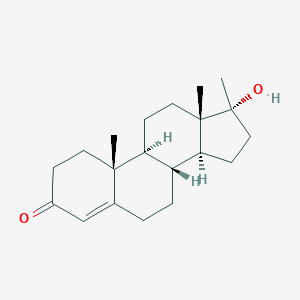
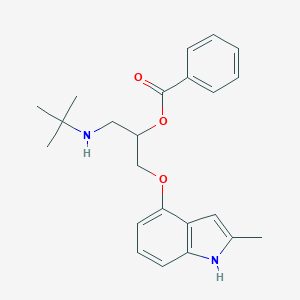
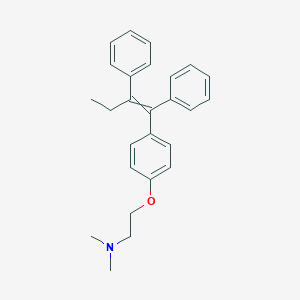
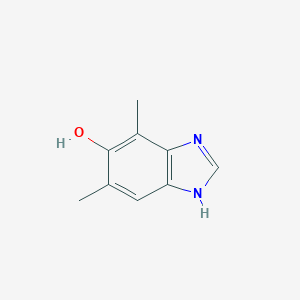
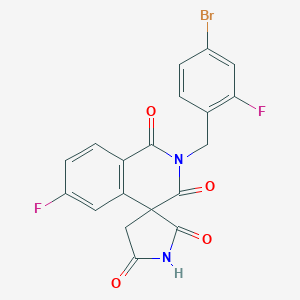
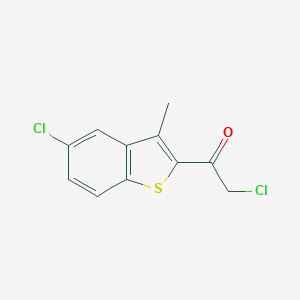
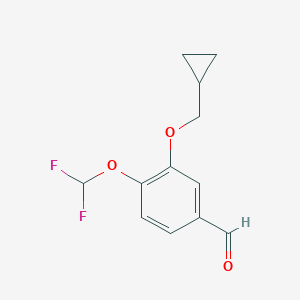
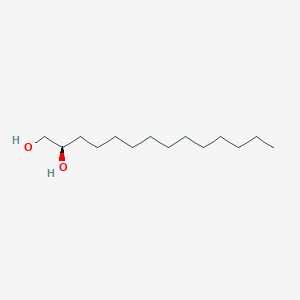
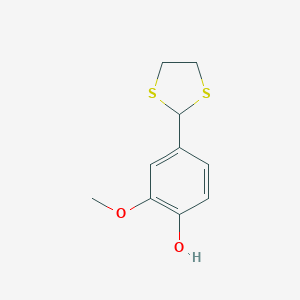
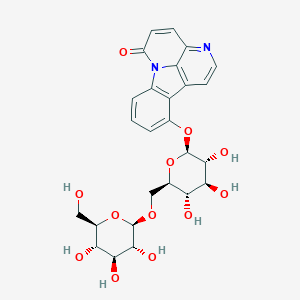
![2-Methyloctahydro-6H-pyrazino[1,2-c]pyrimidin-6-one](/img/structure/B133301.png)